3-Fluoro-4-(trifluoromethoxy)benzonitrile

Description

BenchChem offers high-quality 3-Fluoro-4-(trifluoromethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(trifluoromethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDFWWSJQONADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601272444 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-94-8 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Scaffolds

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity, are highly sought after by medicinal chemists.[1] Among the vast array of fluorinated building blocks, substituted benzonitriles represent a particularly valuable class. The nitrile group is a versatile functional handle and a key pharmacophore, capable of participating in crucial binding interactions with biological targets.[2]

This guide focuses on 3-Fluoro-4-(trifluoromethoxy)benzonitrile, a specialized aromatic compound that combines three critical structural motifs: a fluorine atom, a trifluoromethoxy group (-OCF₃), and a nitrile moiety (-CN). This combination makes it a highly valuable intermediate for synthesizing complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3][4] The presence of both a ring-activating fluorine and a lipophilic, metabolically robust trifluoromethoxy group provides a powerful tool for fine-tuning the properties of lead compounds to enhance efficacy and pharmacokinetic profiles.[3]

Molecular Structure and Physicochemical Properties

The foundational aspect of 3-Fluoro-4-(trifluoromethoxy)benzonitrile is its distinct molecular architecture. The benzene ring is substituted at positions 1, 3, and 4, leading to a specific electronic and steric arrangement that dictates its reactivity and utility.

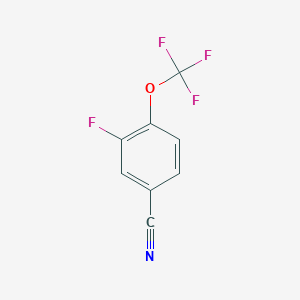

Caption: Molecular structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile.

The key physicochemical data for this compound are summarized below, providing essential information for experimental design and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 886498-94-8 | [3] |

| Molecular Formula | C₈H₃F₄NO | [3] |

| Molecular Weight | 205.11 g/mol | [3] |

| MDL Number | MFCD06660203 | [3] |

| Storage Temperature | 2-8°C, dry | [3] |

Synthesis Pathway: A Strategic Approach

While multiple synthetic routes can be envisioned, a common and logical pathway to 3-Fluoro-4-(trifluoromethoxy)benzonitrile involves a multi-step process starting from a readily available precursor. The following represents a field-proven, logical workflow for its preparation, emphasizing the strategic introduction of each functional group. A key transformation in such syntheses is often the conversion of a phenolic hydroxyl group to the trifluoromethoxy group, followed by the introduction or modification of other substituents.

Caption: Representative synthesis workflow for the target molecule.

Experimental Protocol: Representative Synthesis

This protocol describes a representative method based on established organic chemistry principles, such as the Sandmeyer reaction, for converting an aniline precursor to the final benzonitrile product.

Step 1: Diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-Fluoro-4-(trifluoromethoxy)aniline to a solution of hydrochloric acid or sulfuric acid at 0-5°C.[5]

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature is maintained below 5°C.

-

Stir the resulting mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt intermediate. The completion of the reaction can be monitored by testing for the absence of the starting aniline.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution. This step is often exothermic and may require external cooling to control the reaction temperature.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70°C) for several hours to drive the reaction to completion, which is typically indicated by the cessation of nitrogen gas evolution.[6]

-

After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure 3-Fluoro-4-(trifluoromethoxy)benzonitrile.

Spectroscopic Analysis and Structural Elucidation

The confirmation of the molecular structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile relies on a combination of standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the presence of the key functional groups.

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is highly characteristic of an aromatic nitrile.[7]

-

C-F Stretches: Strong absorption bands are anticipated in the 1100-1300 cm⁻¹ region, corresponding to the C-F bonds of both the aromatic fluorine and the trifluoromethoxy group.

-

C-O-C Stretch: An absorption corresponding to the aryl-ether linkage of the trifluoromethoxy group would appear around 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

-

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms.

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The three aromatic protons would exhibit splitting due to both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling.

-

¹⁹F NMR: Two distinct signals are expected. One signal for the fluorine atom attached directly to the aromatic ring and a second, more intense signal (integrating to three fluorines) for the trifluoromethoxy group.[8] The chemical shifts would be highly dependent on the solvent and reference standard.

-

¹³C NMR: The spectrum would display eight distinct signals for the eight carbon atoms. The carbon attached to the nitrile group (C-CN) would appear around 110-120 ppm, while the nitrile carbon itself (-C≡N) would be further downfield (~115-125 ppm). Carbons attached to fluorine atoms will appear as doublets due to C-F coupling. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about fragmentation patterns.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound, approximately 205.11.[9]

-

Fragmentation: Common fragmentation patterns may include the loss of the -OCF₃ group or other fragments characteristic of the substituted benzene ring.

Applications and Significance in Drug Discovery

The utility of 3-Fluoro-4-(trifluoromethoxy)benzonitrile is primarily as a key building block in the synthesis of more complex molecules.[3] Its structural features are deliberately designed to confer advantageous properties to a final drug candidate.

Caption: Relationship between structural motifs and resulting properties.

-

Metabolic Stability: The trifluoromethoxy group is exceptionally stable towards metabolic degradation, particularly oxidative processes that might occur with a simpler methoxy group. This can significantly increase the in vivo half-life of a drug.[3]

-

Lipophilicity: The -OCF₃ group substantially increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[3]

-

Binding Interactions: The fluorine atom can alter the electronic distribution of the aromatic ring, potentially enhancing binding to target proteins through favorable electrostatic interactions. The nitrile group is an excellent hydrogen bond acceptor and can serve as a bioisostere for other functional groups like a carbonyl.[2]

-

Synthetic Handle: The nitrile group is a versatile precursor for other functionalities, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), allowing for diverse late-stage functionalization in a synthesis campaign.

Safety and Handling

As with any specialized chemical reagent, proper handling of 3-Fluoro-4-(trifluoromethoxy)benzonitrile is essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended.[3][10]

-

Toxicity: While specific toxicity data for this exact compound may be limited, aromatic nitriles as a class should be handled with care, as they can be harmful if swallowed, inhaled, or absorbed through the skin.[12]

References

-

MySkinRecipes. 3-Fluoro-4-(trifluoromethoxy)benzonitrile. Available at: [Link]

-

Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. Available at: [Link]

-

National Center for Biotechnology Information. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Available at: [Link]

-

PubChem. 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile. Available at: [Link]

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzonitrile. Available at: [Link]

-

Supporting Information, ACS Publications. NMR Spectra for various trifluoromethylated compounds. Available at: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Fine Chemical Manufacturer Blog. The Chemistry of Trifluoromethoxy Benzonitriles: Synthesis and Applications. Available at: [Link]

-

ResearchGate. IR spectrum of benzonitrile. Available at: [Link]

-

SIOC Journals. Application of Nitrile in Drug Design. Available at: [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]

-

PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-4-methylbenzonitrile. Available at: [Link]

-

The Organic Chemistry Tutor. How to Read and Interpret the IR Spectra. Available at: [Link]

-

Centers for Disease Control and Prevention. Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. Available at: [Link]

-

MDPI. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Available at: [Link]

-

PubMed. RIFM fragrance ingredient safety assessment, benzonitrile, 3,4-dimethyl-. Available at: [Link]

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of Nitrile in Drug Design [sioc-journal.cn]

- 3. 3-Fluoro-4-(trifluoromethoxy)benzonitrile [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Cas Landing [thermofisher.com]

- 6. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 3-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. cdc.gov [cdc.gov]

A Comprehensive Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzonitrile

This guide provides an in-depth exploration of 3-Fluoro-4-(trifluoromethoxy)benzonitrile, a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its chemical identity, physicochemical properties, a plausible and detailed synthesis protocol, critical safety and handling information, and its applications as a key building block in the development of novel molecules.

Chemical Identity and Structure

3-Fluoro-4-(trifluoromethoxy)benzonitrile is a substituted benzonitrile featuring both a fluorine atom and a trifluoromethoxy group on the aromatic ring. The strategic placement of these functionalities imparts unique electronic and steric properties, making it a valuable synthon in organic chemistry.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is: N#Cc1cc(F)c(OC(F)(F)F)cc1.

This linear notation precisely describes the connectivity of the atoms within the molecule, providing a machine-readable format for chemical databases and software.

Caption: 2D Structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile

Physicochemical Properties

The combination of the electron-withdrawing nitrile and trifluoromethoxy groups, along with the fluorine atom, significantly influences the molecule's polarity, lipophilicity, and metabolic stability. These properties are crucial for its application in drug design and agrochemicals.

| Property | Value | Source(s) |

| CAS Number | 886498-94-8 | [1][2] |

| Molecular Formula | C₈H₃F₄NO | [1][2] |

| Molecular Weight | 205.11 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Purity | ≥97% | [1] |

| Storage | 2-8°C, in a dry, well-ventilated place | [1] |

Synthesis Protocol: A Plausible Route

While multiple synthetic routes to trifluoromethoxy benzonitriles exist, a highly plausible and efficient method for preparing 3-Fluoro-4-(trifluoromethoxy)benzonitrile involves the O-trifluoromethylation of a readily available phenol precursor, 3-fluoro-4-hydroxybenzonitrile. This approach leverages established methodologies for converting phenols to aryl trifluoromethyl ethers.[3][4][5]

The synthesis of the precursor, 3-fluoro-4-hydroxybenzonitrile, can be achieved via the cyanation of 4-bromo-2-fluorophenol.[6]

Overall Synthetic Scheme

Caption: Plausible two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzonitrile from 4-Bromo-2-fluorophenol [6]

-

Reaction Setup: In a nitrogen-purged three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 4-bromo-2-fluorophenol (1.0 eq) and copper(I) cyanide (1.2 eq) in N-methyl-2-pyrrolidone (NMP) as the solvent.

-

Reaction: Heat the mixture to 150°C and maintain this temperature with vigorous stirring for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like diethyl ether and stir. Decant the organic layer. Repeat the extraction of the residue.

-

Purification: Combine the organic extracts and wash sequentially with water, 1N HCl solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by trituration or column chromatography to yield 3-fluoro-4-hydroxybenzonitrile.

Step 2: O-Trifluoromethylation of 3-Fluoro-4-hydroxybenzonitrile [4][7]

This step is based on modern silver-mediated or electrochemical methods for the direct O-trifluoromethylation of phenols.

-

Reaction Setup: In a suitable reaction vessel (e.g., an electrochemical cell or a round-bottom flask, depending on the chosen method), dissolve 3-fluoro-4-hydroxybenzonitrile (1.0 eq) in an appropriate solvent (e.g., acetonitrile).

-

Reagent Addition: Add a trifluoromethylating agent such as sodium triflinate (Langlois' reagent, CF₃SO₂Na) or trimethyl(trifluoromethyl)silane (TMSCF₃) and a suitable mediator/oxidant (e.g., a silver salt like Ag₂CO₃ and an oxidant, or set up for electrochemical oxidation).

-

Reaction: Conduct the reaction under mild conditions (e.g., room temperature to slightly elevated temperatures) and inert atmosphere. The reaction involves the generation of a trifluoromethyl radical which then couples with the phenoxide.

-

Purification: Upon completion, the reaction mixture is worked up by quenching any remaining reagents, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, 3-Fluoro-4-(trifluoromethoxy)benzonitrile, is then purified by column chromatography on silica gel.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 3-Fluoro-4-(trifluoromethoxy)benzonitrile is not widely available. Therefore, a conservative approach to safety and handling is imperative, drawing parallels from structurally similar compounds such as 4-fluoro-3-(trifluoromethyl)benzonitrile and 3-fluoro-5-(trifluoromethyl)benzonitrile.[8][9]

-

Hazard Classification (Inferred):

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. If aerosols or vapors are likely to be generated, use a respirator with an appropriate cartridge.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling. Keep away from heat and ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Applications in Research and Development

3-Fluoro-4-(trifluoromethoxy)benzonitrile is a valuable intermediate, primarily due to the unique properties conferred by its fluorinated substituents.

-

Pharmaceuticals: The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This makes the title compound a key starting material for the synthesis of novel active pharmaceutical ingredients (APIs).

-

Agrochemicals: Similar to its role in pharmaceuticals, the inclusion of this moiety in pesticides and herbicides can improve their efficacy and environmental persistence profile. The enhanced lipophilicity can aid in penetration through plant cuticles or insect exoskeletons.[1]

-

Liquid Crystals: The rigid aromatic core combined with the polar nitrile and trifluoromethoxy groups can lead to materials with desirable dielectric and optical properties for use in liquid crystal displays (LCDs).[1]

-

Organic Synthesis: The nitrile group is a versatile functional handle that can be converted into amines, amides, carboxylic acids, or tetrazoles, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies.

While specific, named drug candidates or commercial products derived from 3-Fluoro-4-(trifluoromethoxy)benzonitrile are not prominently disclosed in the public domain, its availability from chemical suppliers points to its use in proprietary research and development programs across various industries.

References

-

Chem-Impex. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzonitrile. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PubMed Central. Retrieved February 2, 2026, from [Link]

-

Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved February 2, 2026, from [Link]

-

Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved February 2, 2026, from [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzonitrile. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Chemical Review and Letters. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Retrieved February 2, 2026, from [Link]

-

The Hartwig Group. (n.d.). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

ResearchGate. (2015). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. Retrieved February 2, 2026, from [Link]

Sources

- 1. 3-Fluoro-4-(trifluoromethoxy)benzonitrile [myskinrecipes.com]

- 2. 3-fluoro-4-(trifluoromethoxy)benzonitrile | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 6. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.es [fishersci.es]

Spectroscopic Signature of 3-Fluoro-4-(trifluoromethoxy)benzonitrile: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectral characteristics of 3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS No. 886498-94-8).[1][2][3] Due to the current absence of publicly available experimental spectral data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with data from structurally analogous molecules, to forecast its spectroscopic signature. This guide is intended for researchers, scientists, and professionals in drug development and materials science to aid in the identification and characterization of this fluorinated aromatic nitrile.

Introduction: The Structural and Functional Significance

3-Fluoro-4-(trifluoromethoxy)benzonitrile is a halogenated aromatic compound with significant potential in medicinal chemistry and materials science.[1] The presence of both a fluoro and a trifluoromethoxy group on the benzonitrile scaffold imparts unique electronic properties, metabolic stability, and lipophilicity.[1] These features are highly sought after in the design of novel pharmaceuticals and advanced materials.[1] An understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and structural elucidation during synthesis and application.

The molecular structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile is presented below.

Figure 1: Molecular Structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Fluoro-4-(trifluoromethoxy)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrile, fluorine, and trifluoromethoxy groups.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | 7.8 - 8.0 | dd | ~2.0, ~8.5 | Proton ortho to CN and meta to F |

| H-5 | 7.6 - 7.8 | ddd | ~2.0, ~2.0, ~8.5 | Proton meta to CN and ortho to OCF₃ |

| H-6 | 7.4 - 7.6 | t | ~8.5 | Proton meta to CN and ortho to OCF₃ |

Causality behind Predictions: The proton at the 2-position is expected to be the most deshielded due to its proximity to the strongly electron-withdrawing nitrile group. The fluorine atom will cause through-space and through-bond coupling to the adjacent protons, leading to characteristic splitting patterns. The trifluoromethoxy group also exerts a significant deshielding effect.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached fluorine and oxygen atoms, as well as the carbon-fluorine couplings.

| Predicted Signal | Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment |

| C1 | 110 - 115 | No | Carbon bearing the CN group |

| C2 | 135 - 140 | Yes (small J) | CH |

| C3 | 160 - 165 | Yes (large ¹JCF) | Carbon bearing the F group |

| C4 | 145 - 150 | Yes (small J) | Carbon bearing the OCF₃ group |

| C5 | 120 - 125 | Yes (small J) | CH |

| C6 | 128 - 133 | No | CH |

| CN | 115 - 120 | No | Nitrile carbon |

| OCF₃ | 118 - 123 | Yes (¹JCF) | Trifluoromethoxy carbon |

Causality behind Predictions: The carbon directly attached to the fluorine (C3) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly deshielded. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will show smaller carbon-fluorine couplings depending on their proximity to the fluorine atom.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show two distinct signals: one for the aromatic fluorine and one for the trifluoromethoxy group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |

| Ar-F | -110 to -130 | m | to H-2, H-5 | Aromatic fluorine |

| OCF₃ | -55 to -65 | s | None | Trifluoromethoxy group |

Causality behind Predictions: The chemical shift of the aromatic fluorine is influenced by its position on the ring and the nature of the other substituents. The trifluoromethoxy group typically appears as a sharp singlet in a distinct region of the ¹⁹F NMR spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-4-(trifluoromethoxy)benzonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width appropriate for aromatic protons (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width appropriate for aromatic and nitrile carbons (e.g., 0-180 ppm).

-

Employ a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set an appropriate spectral width for fluorinated organic compounds (e.g., +50 to -250 ppm).

-

Reference the spectrum to an external standard such as CFCl₃.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.

Figure 2: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy: Key Vibrational Modes

The IR spectrum of 3-Fluoro-4-(trifluoromethoxy)benzonitrile will be characterized by several key absorption bands corresponding to the vibrational modes of its functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2220 - 2240 | Medium-Strong | C≡N stretch |

| 1580 - 1620 | Medium | C=C aromatic ring stretch |

| 1480 - 1520 | Medium | C=C aromatic ring stretch |

| 1200 - 1300 | Strong | C-F stretch (aromatic) |

| 1100 - 1250 | Very Strong | C-F stretch (CF₃) |

| 1000 - 1100 | Strong | C-O stretch |

Causality behind Predictions: The nitrile group (C≡N) has a very characteristic and sharp absorption in the 2220-2240 cm⁻¹ region. The aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range. The most intense bands are expected to be the C-F stretching vibrations of the aromatic fluorine and the trifluoromethoxy group due to the large dipole moment change during these vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for a liquid or solid soluble in a suitable solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS): Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Fluoro-4-(trifluoromethoxy)benzonitrile, electron ionization (EI) would likely be used.

| Predicted m/z | Ion | Comments |

| 205 | [M]⁺ | Molecular ion peak. |

| 186 | [M - F]⁺ | Loss of a fluorine atom from the OCF₃ group. |

| 176 | [M - CN]⁺ | Loss of the nitrile group. |

| 136 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy group. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, likely a prominent peak. |

Causality behind Predictions: The molecular ion peak at m/z 205 is expected to be observed. Common fragmentation pathways for aromatic compounds include the loss of substituents. The C-O bond of the trifluoromethoxy group is a likely point of cleavage, leading to the loss of the OCF₃ radical. The trifluoromethyl cation ([CF₃]⁺) at m/z 69 is a very stable fragment and is often observed in the mass spectra of compounds containing this group.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or liquid, or through a gas chromatograph (GC-MS) for a volatile sample.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

-

Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.

Sources

3-Fluoro-4-(trifluoromethoxy)benzonitrile solubility

Technical Guide: Solubility Profile and Solvent Selection for 3-Fluoro-4-(trifluoromethoxy)benzonitrile

Part 1: Executive Summary

3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-94-8) is a critical fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). The simultaneous presence of the nitrile group (-CN), fluorine atom (-F), and trifluoromethoxy group (-OCF₃) imparts unique electronic and lipophilic properties, making it a valuable scaffold for modulating metabolic stability and bioavailability in drug design.

However, its high lipophilicity and specific solubility window present challenges in reaction optimization and purification. This guide provides a technical analysis of its solubility landscape, offering researchers a structured approach to solvent selection for synthesis, extraction, and analysis.

Part 2: Physicochemical Profile

Understanding the fundamental properties of the molecule is the first step in predicting solubility behavior. The trifluoromethoxy group significantly increases lipophilicity compared to the parent benzonitrile.

| Property | Value | Notes |

| Chemical Name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile | |

| CAS Number | 886498-94-8 | Verified Identifier |

| Molecular Formula | C₈H₃F₄NO | |

| Molecular Weight | 205.11 g/mol | |

| Physical State | Liquid / Low-melting solid | MP approx. <25°C (Ambient liquid) |

| Predicted LogP | ~3.0 – 3.5 | Highly Lipophilic |

| H-Bond Donors | 0 | Aprotic |

| H-Bond Acceptors | 6 | Interacts with polar solvents |

Part 3: Solubility Landscape & Solvent Compatibility

Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP) relevant to fluorinated aromatics, the solubility profile is categorized below.

Solvent Class Suitability Table

| Solvent Class | Solubility Rating | Specific Solvents | Application Context |

| Polar Aprotic | Excellent | DMSO, DMF, DMAc, NMP, Acetonitrile | Reaction Medium: Ideal for nucleophilic substitutions (SₙAr) and coupling reactions due to high solubility and thermal stability. |

| Chlorinated | Excellent | Dichloromethane (DCM), Chloroform | Extraction/Work-up: Primary choice for liquid-liquid extraction from aqueous phases. |

| Esters/Ketones | Good | Ethyl Acetate, Acetone | Purification: Suitable for silica gel chromatography mobile phases. |

| Alcohols | Moderate to Good | Methanol, Ethanol, IPA | Crystallization: Often used as a co-solvent. Solubility decreases significantly with water addition. |

| Hydrocarbons | Low to Moderate | Hexane, Heptane, Toluene | Precipitation: Used to precipitate impurities or as a non-polar component in chromatography. |

| Aqueous | Insoluble | Water, Buffers (pH 2-10) | Work-up: The compound will partition into the organic layer during aqueous washes. |

Mechanistic Insight: The Fluorine Effect

The -OCF₃ and -F substituents create a strong electron-withdrawing environment, reducing the electron density of the aromatic ring. This increases the compound's affinity for polar aprotic solvents (dipole-dipole interactions) while maintaining high solubility in lipophilic organic solvents due to the hydrophobic nature of the fluorinated groups.

Part 4: Experimental Protocols

To ensure reproducibility, use the following self-validating protocols for solubility determination.

Protocol A: Gravimetric Solubility Screening (Tier 1)

Use this for rapid, approximate solubility assessment.

-

Preparation: Weigh 100 mg of 3-Fluoro-4-(trifluoromethoxy)benzonitrile into a tared 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity.

-

Soluble: Solution is clear/transparent.

-

Insoluble: Visible droplets, turbidity, or phase separation.

-

-

Calculation:

-

Validation: If soluble in <500 µL (S > 200 mg/mL), stop and classify as "High Solubility."

Protocol B: HPLC-Based Saturation Point Analysis (Tier 2)

Use this for precise quantitative data required for formulation or kinetics.

-

Saturation: Add excess compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Shake at controlled temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required due to solvent compatibility).

-

Dilution: Dilute the filtrate 1:100 with Acetonitrile.

-

Quantification: Inject onto HPLC (C18 Column, UV @ 254 nm) against a standard curve.

Part 5: Visualization of Workflows

Figure 1: Solubility Assessment Decision Matrix

This workflow guides the researcher through the solvent selection process based on the intended application.

Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.

Figure 2: Purification & Isolation Workflow

Visualizing the phase behavior during standard work-up procedures.

Caption: Standard work-up protocol exploiting the hydrophobicity of the trifluoromethoxy group.

Part 6: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).[1]

-

Irritation: Causes skin irritation and serious eye irritation.

-

Nitrile Risks: While the nitrile group is stable, avoid contact with strong acids or oxidizers which could theoretically liberate toxic byproducts under extreme conditions.

Engineering Controls:

-

Always handle within a chemical fume hood.

-

Use nitrile gloves (0.11 mm minimum thickness) for splash protection.

-

Waste Disposal: Dispose of all solvent waste containing this compound as halogenated organic waste .

Part 7: References

-

PubChem. 3-Fluoro-4-(trifluoromethoxy)benzonitrile (Compound). National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

Sources

3-Fluoro-4-(trifluoromethoxy)benzonitrile commercial suppliers

Sourcing and Validating 3-Fluoro-4-(trifluoromethoxy)benzonitrile: A Technical Guide

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethoxy (-OCF₃) groups is a pivotal method for modulating the physicochemical properties of drug candidates.[1][2] 3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-94-8) serves as a critical building block in this domain.[1] Its unique substitution pattern—combining an electron-withdrawing nitrile group, a metabolically stable trifluoromethoxy group, and an ortho-fluorine atom—makes it an ideal scaffold for optimizing lipophilicity, metabolic stability, and ligand-target binding affinity.[1] This guide provides a technical roadmap for researchers to source, synthesize, and validate this high-value intermediate.

Technical Profile & Chemical Identity

The compound is characterized by the presence of a trifluoromethoxy group para to the nitrile functionality, with a fluorine atom at the meta position.[1] This specific arrangement creates a distinct electronic environment, often exploited in the design of kinase inhibitors and androgen receptor antagonists.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 3-Fluoro-4-(trifluoromethoxy)benzonitrile |

| CAS Number | 886498-94-8 |

| Molecular Formula | C₈H₃F₄NO |

| Molecular Weight | 205.11 g/mol |

| Physical State | Colorless to pale yellow liquid/low-melting solid |

| Key Pharmacophores | Nitrile (-CN), Trifluoromethoxy (-OCF₃), Fluorine (-F) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

Commercial Supplier Landscape

Sourcing fluorinated intermediates requires distinguishing between "stocking" suppliers and "virtual" aggregators. For CAS 886498-94-8, reliability hinges on batch-to-batch consistency regarding isomeric purity.[1]

Tier 1: Verified Stocking Suppliers These entities typically manufacture or hold physical stock, offering Certificates of Analysis (CoA) with H-NMR and F-NMR data.[1]

-

Combi-Blocks: A primary source for fluorinated building blocks, known for high stock availability of specific halo-benzonitriles .[1]

-

CymitQuimica: A reliable European distributor that lists specific batch data for this CAS .[1]

-

Indagoo: Specializes in rare organic intermediates and custom synthesis requests .[1]

Tier 2: Global Aggregators

-

Fisher Scientific / Thermo Fisher: Often source from primary manufacturers (like Avocado or Alfa Aesar) but provide robust supply chain logistics .[1]

Sourcing Strategy: When ordering >10g quantities, request a pre-shipment sample to verify the absence of the 3-fluoro-5-(trifluoromethoxy) isomer, a common byproduct in non-optimized synthesis routes.[1]

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for anticipating impurities.[1] The industrial preparation of 3-Fluoro-4-(trifluoromethoxy)benzonitrile generally follows a sequence starting from the aniline precursor to ensure correct regiochemistry.[1]

The Optimized Industrial Protocol:

-

Precursor: 3-Fluoro-4-(trifluoromethoxy)aniline.[1]

-

Step 1 (Sandmeyer Bromination): Conversion of the aniline to the aryl bromide using sodium nitrite and hydrobromic acid/CuBr.[1] This yields 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 1682-06-0) .[1]

-

Step 2 (Cyanation): Palladium-catalyzed cyanation (Rosenmund-von Braun or Zn(CN)₂ coupling) replaces the bromine with a nitrile group.[1] This method avoids the harsh conditions of direct nitration/fluorination sequences.[1]

Visualizing the Synthesis Logic:

Figure 1: Step-wise synthesis pathway highlighting the critical intermediate (Aryl Bromide) and potential hydrolysis impurities.

Quality Control & Validation Protocol

Upon receipt of the material, the following self-validating protocol ensures the compound meets the stringent requirements for drug development.

Step 1: ¹⁹F-NMR Spectroscopy (Critical) The presence of two distinct fluorine environments (aromatic F and aliphatic OCF₃) makes ¹⁹F-NMR the most powerful tool for purity assessment.[1]

-

Expected Signals:

-

Pass Criteria: Integration ratio must be strictly 3:1. Any deviation suggests defluorination or contamination with non-fluorinated analogs.[1]

Step 2: GC-MS Analysis

-

Purpose: To detect volatile organic impurities, particularly residual brominated intermediates (1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) which may poison subsequent palladium-catalyzed cross-couplings.[1]

-

Method: Agilent DB-5ms column or equivalent.

-

Pass Criteria: >98.0% area normalization.

Step 3: Appearance & Solubility Check

-

Protocol: Dissolve 10 mg in 1 mL of DMSO-d6. The solution must be clear and colorless. Turbidity indicates inorganic salt contamination (e.g., Zn salts from cyanation).[1]

Applications in Drug Discovery[2]

The 3-Fluoro-4-(trifluoromethoxy)benzonitrile scaffold is a bioisostere often used to replace chlorobenzonitriles or trifluoromethylbenzonitriles.[1]

-

Metabolic Stability: The -OCF₃ group blocks metabolic oxidation at the para-position while increasing lipophilicity (

LogP ~ +1.04 vs. H) without the steric bulk of a tert-butyl group .[1] -

Case Study (Androgen Receptor Antagonists): Structural analogs of Enzalutamide often utilize the 4-cyano-3-(trifluoromethyl)phenyl motif.[1][3] The 3-fluoro-4-(trifluoromethoxy) variant offers a different electrostatic potential surface, potentially altering binding kinetics and overcoming resistance mechanisms .[1]

Safety & Handling

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1]

-

Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation.[1]

-

Specific Hazard: Releases toxic hydrogen fluoride (HF) and cyanide fumes upon thermal decomposition.[1]

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile group.

References

-

Novás, M., & Matos, M. J. (2025).[1][2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14).[1][2] Retrieved from [Link]

-

European Patent Office . (2020).[1] EP 3 696 164 A1: Process for the Preparation of 4-Nitro-2-(Trifluoromethyl)-Benzonitrile.[1] Retrieved from [Link]

Sources

Technical Guide: Analogs of 3-Fluoro-4-(trifluoromethoxy)benzonitrile

Strategic Scaffolds in Medicinal Chemistry & Agrochemical Design

Executive Summary: The "Super-Fluorinated" Motif

In modern drug discovery, the 3-fluoro-4-(trifluoromethoxy)phenyl motif represents a "privileged substructure." It addresses a specific medicinal chemistry paradox: the need for high lipophilicity to cross biological membranes while maintaining metabolic stability against oxidative clearance.

This guide analyzes 3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-94-8) not just as a reagent, but as a parent scaffold for a family of analogs. The combination of the electron-withdrawing nitrile group, the metabolically robust fluorine at the 3-position, and the lipophilic, conformationally unique trifluoromethoxy (

Key Technical Parameters:

-

Lipophilicity (

): High (driven by -

Electronic Effect: Strong electron-withdrawing (

for -

Metabolic Stability: The C3-Fluorine blocks ortho-oxidation; the

blocks para-oxidation.

Structural Analysis & Physicochemical Profile

The target molecule serves as a critical bioisostere for 3,4-dichlorobenzonitrile or 4-trifluoromethylbenzonitrile. However, the

The Trifluoromethoxy Advantage

Unlike the rigid

Comparative Analog Profiling

The following table contrasts the core scaffold with its primary structural analogs used in Lead Optimization.

| Analog Class | Substituent (R4) | Substituent (R3) | Hammett | Hansch | Key Feature |

| Target Core | 0.35 | +1.04 | Conformational flexibility, high lipophilicity | ||

| Classical | 0.54 | +0.88 | More electron-withdrawing, rigid | ||

| Halogenated | 0.23 | +0.71 | Sterically smaller, metabolically vulnerable | ||

| Bioisostere | 0.68 | +1.23 | "Super-lipophilic," bulky, extremely stable | ||

| Thio-analog | 0.50 | +1.44 | Higher lipophilicity, oxidation risk ( |

Synthetic Architecture

Synthesizing the 3-fluoro-4-(trifluoromethoxy)benzonitrile core requires navigating the installation of the labile

Pathway A: The Sandmeyer Approach (Traditional)

This route starts from commercially available anilines. It is robust but involves diazonium intermediates.

-

Precursor: 3-Fluoro-4-(trifluoromethoxy)aniline.

-

Diazotization:

, -

Cyanation:

,

Pathway B: Transition-Metal Catalyzed Cyanation (Modern)

This route utilizes aryl bromides, which are often more stable and easier to source.

-

Precursor: 4-Bromo-2-fluorophenol (requires

-trifluoromethoxylation first) OR 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene. -

Catalyst:

/ dppf or -

Reagent:

(Rosenmund-von Braun conditions).

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this core and its immediate downstream analogs.

Caption: Synthetic pathways converging on the target nitrile and diverging to functional derivatives.

Analog Design Strategy: Bioisosterism & SAR

When utilizing this scaffold in drug design, researchers often explore specific modifications to tune potency and PK (pharmacokinetics).[1][2]

The Pentafluorosulfanyl ( ) Shift

The

-

Rationale: The

group is chemically inert and sterically bulky (larger than -

Application: Replacing

with

Positional Isomerism (The "Fluorine Walk")

Moving the fluorine atom from C3 to C2 (relative to the nitrile) changes the electronic vector of the ring.

-

Analog: 2-Fluoro-4-(trifluoromethoxy)benzonitrile .

-

Effect: This isomer makes the nitrile carbon less electrophilic compared to the 3-fluoro isomer, potentially reducing reactivity toward nucleophilic cysteine residues in covalent inhibitors.

Visualization of Analog Logic

Caption: Structural Activity Relationship (SAR) decision tree for optimizing the core scaffold.

Detailed Experimental Protocol

Protocol: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile via Pd-Catalyzed Cyanation

This protocol is preferred over the Sandmeyer route for scale-up due to the avoidance of potentially explosive diazonium salts.

Reagents:

-

1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (1.0 equiv)

-

Zinc Cyanide (

) (0.6 equiv) - (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

-

DPPF (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 equiv)

-

Solvent: DMF (Dimethylformamide) (wet, degassed)

-

Zinc Dust (0.1 equiv, activates the catalyst)

Step-by-Step Methodology:

-

Setup: In a glovebox or under strict Argon atmosphere, charge a dried Schlenk flask with the aryl bromide,

, -

Solvation: Add anhydrous DMF via syringe. The concentration should be approximately 0.2 M relative to the aryl bromide.

-

Reaction: Seal the flask and heat to 120°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. The starting bromide peak should disappear.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 2M Ammonium Hydroxide (

) to quench zinc salts and remove palladium residues (the aqueous layer will turn blue). -

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes). -

Validation: Confirm structure via

-NMR. Expect two signals: one for the aromatic fluorine (

References

-

Volsen Chemical. (n.d.). Fluorine-Containing Benzonitrile - 3-Fluoro-4-(trifluoromethyl)benzonitrile Properties. Retrieved from

-

MySkinRecipes. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzonitrile Product Specifications and Applications. Retrieved from

-

National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC PubMed Central. Retrieved from

-

Sigma-Aldrich. (n.d.).[3] 3-(Trifluoromethyl)benzonitrile CAS 368-77-4 Product Page. Retrieved from [4]

-

MDPI. (2022).[5] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes Journal. Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Trifluoromethyl Arenes. Retrieved from

Sources

3-Fluoro-4-(trifluoromethoxy)benzonitrile safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-(trifluoromethoxy)benzonitrile

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 3-Fluoro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Compound Profile and Inherent Hazards

3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS No. 886498-94-8) is a fluorinated aromatic compound with a molecular formula of C₈H₃F₄NO and a molecular weight of 205.11 g/mol .[1] Its utility in pharmaceutical and agrochemical development stems from the enhanced metabolic stability and bioavailability conferred by its fluorine and trifluoromethoxy groups.[1] However, the very reactivity that makes this compound a valuable synthetic building block also necessitates a thorough understanding of its potential hazards.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] Nitrile-containing compounds can exhibit toxicological properties similar to hydrogen cyanide.[5]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

-

Respiratory Irritation: May cause respiratory irritation.[2][3]

Physicochemical Properties

A summary of the known physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 886498-94-8 | [1] |

| Molecular Formula | C₈H₃F₄NO | [1] |

| Molecular Weight | 205.11 g/mol | [1] |

| Storage Temperature | 2-8°C, dry | [1] |

Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with handling 3-Fluoro-4-(trifluoromethoxy)benzonitrile, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures to minimize exposure.

Personal Protective Equipment (PPE)

The last line of defense in the hierarchy of controls is appropriate PPE. When handling 3-Fluoro-4-(trifluoromethoxy)benzonitrile, the following PPE is mandatory:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][3]

-

Skin Protection:

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3] If the ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the compound's stability.

Handling

-

Avoid all personal contact, including inhalation.[5]

-

Wash hands and any exposed skin thoroughly after handling.[2][3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage

-

Store in a tightly closed container in a cool, dark, and well-ventilated place.

-

The recommended storage temperature is between 2-8°C in a dry environment.[1]

-

Store locked up and away from incompatible materials such as oxidizing agents.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor.[2] Rinse mouth.[2]

-

If on Skin: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.[2]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][3][8] Call a POISON CENTER or doctor if you feel unwell.[3]

-

If in Eyes: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing and seek immediate medical attention.[2]

Spill Response Protocol

A structured approach to spill cleanup is essential to prevent further contamination and exposure.

Toxicological Profile

While specific toxicological data for 3-Fluoro-4-(trifluoromethoxy)benzonitrile is limited, the primary toxicological concerns are based on its chemical class. Nitriles can be metabolized to cyanide in the body, which can lead to symptoms similar to cyanide poisoning.[5] The trifluoromethoxy group generally increases the lipophilicity of a molecule, which can enhance its absorption and distribution in the body.[9]

Disposal Considerations

Waste from this product is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.[2]

Conclusion

3-Fluoro-4-(trifluoromethoxy)benzonitrile is a valuable research chemical that demands careful and informed handling. By understanding its potential hazards and rigorously applying the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.

References

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Taizhou Volsen Chemical Co., Ltd. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzonitrile. Retrieved from [Link]

-

Alfa Aesar. (2025). 3-Fluoro-4-methylbenzonitrile Safety Data Sheet. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

Sources

- 1. 3-Fluoro-4-(trifluoromethoxy)benzonitrile [myskinrecipes.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. chemimpex.com [chemimpex.com]

The Fluorine-Nitrile Nexus: Reactivity of Trifluoromethoxy Benzonitriles

The following technical guide details the reactivity profile of the nitrile group within trifluoromethoxy (

Executive Summary

The trifluoromethoxy (

Electronic & Physicochemical Landscape

To predict reactivity, one must first quantify the electronic influence of the

The Hammett Conflict

The

-

Inductive Effect (

): Dominant. Increases the electrophilicity of the nitrile carbon.[1][3] -

Resonance Effect (

): Weak. The orbital overlap between Oxygen (

Table 1: Electronic and Lipophilic Parameters

| Substituent | Effect on Nitrile Carbon ( | |||

| 0.00 | 0.00 | 0.00 | Baseline | |

| 0.06 | 0.34 | 0.14 | Moderate Activation | |

| 0.54 | 0.43 | 0.88 | Strong Activation | |

| 0.35 | 0.38 | 1.04 | Strong Activation |

Note: The positive

Visualization of Electronic Effects

Figure 1: The "Push-Pull" electronic influence of the trifluoromethoxy group results in a net electron withdrawal, significantly activating the nitrile carbon toward nucleophiles.

Nucleophilic Transformations (The "Activated" Pathway)

The most chemically significant consequence of the

Bioisosteric Transformation: Tetrazole Synthesis

The conversion of nitriles to 5-substituted-1H-tetrazoles via [3+2] cycloaddition with azides is a cornerstone of medicinal chemistry (e.g., Sartan drugs).[4]

-

Impact of

: The reaction rate is typically accelerated . The electron-deficient nitrile LUMO is lowered in energy, interacting more efficiently with the azide HOMO. -

Catalyst Choice: While traditional methods use toxic tin or harsh conditions, Zinc(II) salts are preferred for

substrates to prevent defluorination or ether cleavage.

Protocol A: Zinc-Catalyzed Tetrazole Formation

Target: Synthesis of 5-(trifluoromethoxyphenyl)-1H-tetrazole

Reagents:

-

Substrate: 4-(Trifluoromethoxy)benzonitrile (1.0 equiv)

-

Azide Source: Sodium Azide (

) (1.5 equiv) -

Catalyst: Zinc Bromide (

) (1.0 equiv) -

Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)

Step-by-Step Methodology:

-

Setup: In a pressure-rated vial or round-bottom flask, dissolve the benzonitrile (e.g., 1.0 mmol) in the solvent system (5 mL).

-

Addition: Add

followed by -

Reaction: Heat the mixture to reflux (approx. 100-110°C) for 12–24 hours.

-

Monitoring: Check TLC (Mobile phase: EtOAc/MeOH/AcOH 90:10:1). The nitrile spot (

) should disappear; the tetrazole (

-

-

Workup (Critical):

-

Isolation: Filter the white precipitate. If no precipitate forms, extract with Ethyl Acetate (

). -

Validation:

NMR should show a singlet around -58 ppm.

Controlled Hydrolysis

Hydrolyzing the nitrile to the primary amide without over-hydrolyzing to the carboxylic acid can be challenging. The

Recommended System: Urea-Hydrogen Peroxide (UHP) /

Reductive Transformations (The "Risk" Pathway)

Reducing the nitrile to a benzylamine presents a chemoselectivity challenge. While the

Hydrogenation Risks

-

Defluorination: Rare, but possible under vigorous conditions (high pressure

, high temp). -

Ether Cleavage: The primary risk. If the ring is electron-deficient, the C-O bond weakens.

Recommended Reduction Protocol

To mitigate ether cleavage, use Raney Nickel or Chemical Reduction (

Protocol B: Lithium Aluminum Hydride Reduction

Target: Synthesis of 4-(Trifluoromethoxy)benzylamine

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck flask and purge with Argon.

-

Slurry: Suspend

(2.0 equiv) in anhydrous THF at 0°C. -

Addition: Add 4-(trifluoromethoxy)benzonitrile (1.0 equiv) dissolved in THF dropwise over 30 minutes. Maintain temperature < 5°C to prevent runaway exotherms.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

Note: Do not reflux unless conversion is incomplete. Refluxing increases the risk of attacking the

moiety.

-

-

Quench (Fieser Method):

-

Cool to 0°C.

-

Add water (

mL, where -

Add 15% NaOH (

mL). -

Add water (

mL).

-

-

Isolation: Filter the granular aluminum salts. Dry the filtrate over

and concentrate.

Strategic Workflow Visualization

The following diagram maps the decision logic for processing trifluoromethoxy benzonitriles based on the desired pharmacological end-point.

Figure 2: Strategic reaction map for trifluoromethoxy benzonitriles, highlighting reagent selection to maximize yield and minimize substituent degradation.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and parameters).

-

Leroux, F. R., et al. (2005). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." ChemBioChem, 6(11).

-

Demko, Z. P., & Sharpless, K. B. (2001).[5] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Himo, F., et al. (2002). "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society, 124(41), 12210–12216.

-

Katritzky, A. R., et al. (2010). "Aqueous Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition." Synthesis, 2010(12).

Sources

The Fluorine-Oxygen Axis: A Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzonitrile

Part 1: Executive Summary & Structural Logic

3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-94-8) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical design. Its value lies not merely in the presence of fluorine, but in the specific ortho-relationship between the fluorine atom and the trifluoromethoxy (-OCF

This guide deconstructs the compound's utility through the lens of electronic modulation and metabolic engineering . Unlike simple halogenated benzenes, this motif leverages the "Fluorine Effect" to simultaneously modulate lipophilicity, conformational entropy, and metabolic stability.[1]

The Core Value Proposition

-

Metabolic Armor: The 4-OCF

group blocks the para-position from Cytochrome P450 oxidation, while the 3-F atom sterically and electronically shields the ortho-position, preventing toxic metabolite formation (e.g., quinone imines). -

Lipophilic Tuning: The -OCF

group acts as a "super-halogen," imparting high lipophilicity (Hansch -

Electronic Activation: The combined electron-withdrawing nature of the nitrile (-CN), fluorine (-F), and trifluoromethoxy (-OCF

) groups creates an electron-deficient arene, making it a prime candidate for S

Part 2: Electronic & Physicochemical Analysis[1]

The Hammett Vector Analysis

To understand the reactivity of this scaffold, we must quantify the electronic pressure on the benzene ring. The 3-F and 4-OCF

| Substituent | Position | Effect Type | Hammett Constant ( | Mechanistic Impact |

| -CN | 1 (ipso) | Directing Group | Strong electron withdrawal; activates ring for nucleophilic attack. | |

| -F | 3 (meta to CN) | Inductive (-I) | Increases acidity of adjacent protons; deactivates ring toward electrophiles. | |

| -OCF | 4 (para to CN) | Inductive (-I) >> Resonance (+R) | "Super-chloride" behavior; strong withdrawal stabilizes anionic intermediates. |

Synthesis of Effects: The cumulative electron deficiency renders the ring highly resistant to oxidative metabolism but highly susceptible to nucleophilic attack, particularly at the positions ortho to the nitrile.

Visualization of Electronic Effects

The following diagram illustrates the electronic vectors and the resulting "hotspots" for reactivity.

Caption: Electronic vector map showing the synergistic electron withdrawal that deactivates the ring toward electrophilic attack while activating it for nucleophilic substitution.

Part 3: Validated Synthetic Protocol

Objective: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzonitrile via the Sandmeyer Reaction. Starting Material: 3-Fluoro-4-(trifluoromethoxy)aniline (CAS: 1060813-09-5).

The "Self-Validating" Workflow

This protocol is designed with built-in checkpoints to ensure purity and safety. The Sandmeyer route is preferred over S

Step 1: Diazonium Salt Formation[2]

-

Charge: In a 3-neck flask equipped with a thermometer and mechanical stirrer, dissolve 3-Fluoro-4-(trifluoromethoxy)aniline (1.0 eq) in 20% aqueous H

SO -

Cool: Lower temperature to 0–5°C using an ice/salt bath. Critical: Higher temperatures promote phenol formation.[1]

-

Diazotize: Add NaNO

(1.1 eq) solution dropwise. Maintain internal temp < 5°C. -

Checkpoint 1 (Validation): After addition, spot an aliquot on Starch-Iodide paper .

-

Result: Instant blue/black color confirms excess HNO

(reaction complete). -

Action: If negative, add more NaNO

.[1] If positive, proceed.

-

Step 2: Sandmeyer Cyanation[1]

-

Prepare Catalyst: In a separate vessel, dissolve CuCN (1.2 eq) and NaCN (1.5 eq) in water to form the soluble tetracyanocuprate complex. Keep at 0°C.

-

Safety: Maintain pH > 9 to prevent HCN gas evolution.

-

-

Neutralization: Carefully neutralize the diazonium solution to pH 6–7 using Na

CO -

Addition: Slowly add the neutralized diazonium salt to the CuCN mixture.

-

Decomposition: Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour to drive N

evolution. -

Checkpoint 2 (Validation): Observe gas evolution cessation. TLC (Hexane/EtOAc 9:1) should show disappearance of the diazonium intermediate (baseline) and appearance of the nitrile (high R

).

Step 3: Workup & Purification

-

Extraction: Extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with 1M NaOH (removes any phenol byproduct), then Brine.

-

Purification: Silica gel column chromatography (Eluent: Hexanes -> 5% EtOAc/Hexanes).

-

Yield Expectation: 75–85% as a clear to pale yellow oil/solid.

Synthetic Logic Diagram

Caption: Step-by-step synthetic pathway highlighting critical process controls and safety checkpoints.

Part 4: Applications & Case Studies

Medicinal Chemistry: The Bioisostere Strategy

In drug discovery, the 3-fluoro-4-(trifluoromethoxy)phenyl moiety is often used as a superior bioisostere for 3,4-dichlorophenyl or 4-trifluoromethylphenyl groups.

-

Metabolic Stability: The C-F bond (116 kcal/mol) and the C-O-CF

bond are chemically inert. The ortho-fluorine prevents enzymatic hydroxylation at the 3-position, a common clearance pathway for non-fluorinated analogs. -

Lipophilicity Modulation:

-

-OCH

LogP contribution: -0.02 -

-OCF

LogP contribution: +1.04 -

Result: Switching -OMe to -OCF

dramatically increases brain penetration (BBB permeability) for CNS drugs.

-

Agrochemical Utility

This scaffold is prevalent in herbicides where lipophilicity drives leaf cuticle penetration. The electron-deficient ring also facilitates the degradation of the compound in soil via hydrolysis of the nitrile to the acid, preventing long-term environmental persistence compared to perchlorinated analogs.

Comparative Properties Table

| Property | 4-Methoxy Analog | 3-Fluoro-4-(trifluoromethoxy) Analog | Impact on Development |

| LogP (Lipophilicity) | ~2.0 | ~3.4 | Enhanced membrane permeability; higher potency. |

| Metabolic Stability | Low (O-demethylation) | High (Blocked oxidation) | Longer half-life (t |

| Electronic Nature | Electron Rich (Donor) | Electron Poor (Acceptor) | Alters binding affinity; enables |

| Conformation | Planar/Rotatable | Twisted (Ortho-F effect) | Locks bioactive conformation; improves selectivity. |

References

-

Synthesis & Reactivity: Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile. (Related methodology for fluoro-trifluoro scaffolds). Google Patents. Link

-

Metabolic Stability: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Link[1]

-

Hammett Constants: Hammett Substituent Constants and Electronic Effects. Stenutz. Link

-

Applications in Synthesis: Nucleophilic Aromatic Substitution of Polyfluoroarene. PMC - NIH. Link

-

General Properties: 3-Fluoro-4-(trifluoromethoxy)benzonitrile Product Specifications. MySkinRecipes/Chemical Suppliers. Link

Sources

Methodological & Application

Application Note: Strategic Derivatization of 3-Fluoro-4-(trifluoromethoxy)benzonitrile

Executive Summary

The scaffold 3-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 886498-58-2) represents a high-value pharmacophore in modern medicinal chemistry.[1] It combines two critical features: the trifluoromethoxy group (-OCF₃) , a lipophilic bioisostere that enhances metabolic stability and membrane permeability, and an ortho-fluorine , which modulates pKa and provides a handle for regioselective functionalization.[1]

This Application Note provides a validated, modular guide for derivatizing this scaffold. Unlike generic protocols, these methods are optimized to preserve the integrity of the labile C–F and C–OCF₃ bonds while maximizing yield. We focus on three divergent pathways:

-

Nitrile Hydrolysis to the benzoic acid (Amide coupling precursor).

-

Nitrile Reduction to the benzylamine (Reductive amination precursor).

-

Bioisostere Synthesis (Tetrazole formation).

-

Advanced C–H Activation via Directed Ortho Metalation (DoM).

Chemical Logic & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic landscape of the substrate to avoid side reactions (e.g., defluorination or nucleophilic displacement of the -OCF₃ group).

Electronic Analysis

-

Nitrile (-CN): Strong electron-withdrawing group (EWG).[1] Susceptible to nucleophilic attack (hydrolysis/addition) and reduction.

-

Trifluoromethoxy (-OCF₃): Positioned para to the nitrile.[1] It is chemically robust but can be sensitive to extremely strong Lewis acids at high temperatures.

-

Fluorine (-F): Positioned meta to the nitrile and ortho to the -OCF₃.[1]

- displacement of this fluorine is possible, it is kinetically slow because the strongest activator (-CN) is meta to it.

-

Opportunity: The C2 proton (sandwiched between -F and -CN) is highly acidic (

), making it an ideal candidate for Directed Ortho Metalation (DoM) using non-nucleophilic bases.[1]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways covered in this guide.

Figure 1: Divergent synthetic pathways from the parent nitrile.[1]

Experimental Protocols

Protocol A: Hydrolysis to 3-Fluoro-4-(trifluoromethoxy)benzoic Acid

Objective: Convert the nitrile to a carboxylic acid without hydrolyzing the -OCF₃ group.[1] Mechanism: Acid-catalyzed hydrolysis is preferred over basic conditions to prevent potential nucleophilic attack on the aromatic ring (which is electron-deficient).[1]

Materials:

-

Substrate: 1.0 eq

-

Sulfuric Acid (

): 60% v/v aqueous solution -

Solvent: Acetic Acid (glacial)

Step-by-Step:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (4.8 mmol) of the nitrile in 5 mL of glacial acetic acid.

-

Acid Addition: Slowly add 5 mL of 60%

. Caution: Exothermic.[1] -